molecular formula C10H13NO B2604281 (-)-3-Phenylpyrrolidin-3-ol CAS No. 1366578-19-9

(-)-3-Phenylpyrrolidin-3-ol

Cat. No.: B2604281
CAS No.: 1366578-19-9
M. Wt: 163.22
InChI Key: AFQYBBFSDHKQJV-SNVBAGLBSA-N
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Description

(-)-3-Phenylpyrrolidin-3-ol: is a chiral compound that belongs to the class of pyrrolidines It is characterized by a phenyl group attached to the third carbon of the pyrrolidine ring, along with a hydroxyl group on the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-3-Phenylpyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable pyrrolidine derivative in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-3-Phenylpyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

Chemistry:

    Catalysis: (-)-3-Phenylpyrrolidin-3-ol is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

    Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: this compound derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders.

Industry:

    Material Science: The compound is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (-)-3-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition or activation of specific enzymes, influencing various physiological processes.

Comparison with Similar Compounds

    3-Phenylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    3-Hydroxy-3-phenylpyrrolidine: Similar structure but may differ in stereochemistry.

Uniqueness:

    Chirality: The chiral nature of (-)-3-Phenylpyrrolidin-3-ol makes it unique, as it can exist in different enantiomeric forms, each with distinct biological activities.

    Functional Groups: The presence of both a phenyl group and a hydroxyl group on the same carbon atom provides unique reactivity and potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-3-phenylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQYBBFSDHKQJV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@]1(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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